molecular formula C5H11NO2S B564394 L-Cysteine, S,2-dimethyl- (9CI) CAS No. 111003-29-3

L-Cysteine, S,2-dimethyl- (9CI)

Cat. No.: B564394
CAS No.: 111003-29-3
M. Wt: 149.208
InChI Key: LWKUSWORIVQIAU-YFKPBYRVSA-N
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Description

Molecular Formula and Stereochemical Configuration

L-Cysteine, S,2-dimethyl- (9CI) possesses the molecular formula C₅H₁₁NO₂S with a molecular weight of 149.21 grams per mole. The compound is characterized by Chemical Abstracts Service registry number 111003-29-3, which provides definitive identification in chemical databases. The International Union of Pure and Applied Chemistry nomenclature designation for this compound is alpha-methyl-S-methyl-L-cysteine, reflecting the specific positioning of the methyl substituents.

The stereochemical configuration of L-Cysteine, S,2-dimethyl- (9CI) exhibits one defined stereocenter, maintaining the L-configuration characteristic of naturally occurring amino acids. The compound presents a specific three-dimensional arrangement where the alpha carbon bears both an amino group and a methyl substituent, while the sulfur atom in the side chain carries an additional methyl group. This dual methylation pattern creates a unique molecular architecture that influences both the compound's physical properties and its potential interactions with other molecules.

The computational properties of this derivative demonstrate significant structural modifications compared to the parent amino acid. The compound exhibits an exact mass of 149.051056 atomic mass units, with a calculated density of 1.2 ± 0.1 grams per cubic centimeter. The boiling point is estimated at 280.1 ± 35.0 degrees Celsius at 760 millimeters of mercury pressure, while the flash point occurs at 123.2 ± 25.9 degrees Celsius. These physical parameters reflect the increased hydrophobic character imparted by the additional methyl groups.

Property Value Reference
Molecular Formula C₅H₁₁NO₂S
Molecular Weight 149.21 g/mol
Chemical Abstracts Service Number 111003-29-3
Exact Mass 149.051056 amu
Density 1.2 ± 0.1 g/cm³
Boiling Point 280.1 ± 35.0°C
Flash Point 123.2 ± 25.9°C

Comparative Analysis with L-Cysteine and L-Cystine Derivatives

The structural comparison between L-Cysteine, S,2-dimethyl- (9CI) and its parent compound L-cysteine reveals fundamental differences in molecular architecture and properties. L-cysteine, with the molecular formula C₃H₇NO₂S and molecular weight of 121.154 grams per mole, represents the basic structural framework from which the dimethyl derivative is constructed. The addition of two methyl groups in the dimethyl derivative increases the molecular weight by approximately 28 atomic mass units, significantly altering the compound's chemical behavior and physical characteristics.

The stereochemical configuration of standard L-cysteine is defined by the International Union of Pure and Applied Chemistry name (2R)-2-amino-3-sulfanylpropanoic acid, indicating the presence of a free thiol group. In contrast, L-Cysteine, S,2-dimethyl- (9CI) features S-methylation that eliminates the free thiol functionality, fundamentally changing the compound's reactivity profile. This modification prevents the formation of disulfide bridges that are characteristic of cysteine-containing peptides and proteins, thereby altering potential biological interactions.

When compared to N,S-dimethylcysteine, another methylated derivative with identical molecular formula and weight, L-Cysteine, S,2-dimethyl- (9CI) differs in the positioning of the methyl groups. While N,S-dimethylcysteine carries methylation at both the nitrogen and sulfur atoms, the S,2-dimethyl variant places one methyl group at the alpha carbon and another at the sulfur atom. This positional difference creates distinct stereochemical environments and potentially different biological activities.

The relationship to L-cystine, the oxidized dimer of L-cysteine, provides additional context for understanding the structural significance of the dimethyl derivative. L-cystine crystals exhibit complex hydrogen bonding networks and sulfur-sulfur interactions that contribute to their stability. The methylation pattern in L-Cysteine, S,2-dimethyl- (9CI) precludes the formation of such intermolecular disulfide bonds, suggesting different crystallization behaviors and solid-state properties compared to cystine-based structures.

Compound Molecular Formula Molecular Weight Key Structural Features
L-Cysteine C₃H₇NO₂S 121.154 g/mol Free thiol group, single stereocenter
L-Cysteine, S,2-dimethyl- C₅H₁₁NO₂S 149.21 g/mol S-methyl, alpha-methyl substitution
N,S-Dimethylcysteine C₅H₁₁NO₂S 149.21 g/mol N-methyl, S-methyl substitution
L-Cystine C₆H₁₂N₂O₄S₂ 240.30 g/mol Disulfide bridge formation

Crystallographic Studies and Polymorphic Forms

The crystallographic analysis of L-Cysteine, S,2-dimethyl- (9CI) must be understood within the broader context of cysteine derivative crystal structures, as direct crystallographic data for this specific compound remains limited in the available literature. However, extensive studies of related cysteine derivatives provide valuable insights into the potential crystallization behavior and polymorphic tendencies of methylated cysteine compounds.

Research on L-cysteine polymorphs has revealed significant structural diversity, with four known polymorphic forms exhibiting different space groups and molecular arrangements. Form I crystallizes in the orthorhombic space group P2₁2₁2₁ with one molecule in the asymmetric unit, while Form II adopts a monoclinic P2₁ space group with two molecules in the asymmetric unit. These polymorphic variations arise primarily from differences in hydrogen bonding patterns and molecular conformations, particularly involving the dihedral angle of the carbon-carbon-sulfur-hydrogen bond sequence.

The crystal structure of L-cysteine at low temperatures demonstrates the importance of hydrogen bonding networks in determining solid-state stability. At 30 Kelvin, the structure exhibits ordered arrangements with retention of sulfur-hydrogen to sulfur contacts, featuring sulfur-sulfur distances of 3.8489 Angstroms and hydrogen bond angles of 150.8 degrees. These structural parameters provide benchmarks for understanding how methylation at the sulfur position might influence crystallization patterns in L-Cysteine, S,2-dimethyl- (9CI).

The methylation of the sulfur atom in L-Cysteine, S,2-dimethyl- (9CI) eliminates the potential for sulfur-hydrogen to sulfur hydrogen bonding that characterizes natural cysteine crystals. This modification fundamentally alters the intermolecular interaction landscape, potentially leading to different polymorphic forms or crystal packing arrangements. The additional methyl group at the alpha carbon further modifies the molecular shape and reduces the availability of hydrogen bonding sites, likely influencing crystal nucleation and growth mechanisms.

Computational studies of cysteine derivative crystals using density functional theory have revealed the critical role of dispersion interactions and many-body effects in stabilizing crystal structures. These calculations demonstrate that hydrogen bonds in cysteine-related crystals can range from 13 to 19 kilocalories per mole in strength, with van der Waals interactions contributing significantly to overall crystal stability. The methylation pattern in L-Cysteine, S,2-dimethyl- (9CI) would be expected to alter these interaction energies, potentially favoring different crystal packing motifs compared to unmethylated cysteine.

Crystal Parameter L-Cysteine Form I L-Cysteine Form II Expected Impact in S,2-dimethyl derivative
Space Group P2₁2₁2₁ P2₁ Modified due to methylation
Molecules per asymmetric unit 1 2 Potentially altered
Key hydrogen bonds S-H···S, N-H···O S-H···O, N-H···O S-H···S eliminated
Sulfur-sulfur contacts 3.85 Å Variable Likely absent

Properties

CAS No.

111003-29-3

Molecular Formula

C5H11NO2S

Molecular Weight

149.208

IUPAC Name

(2R)-2-amino-2-methyl-3-methylsulfanylpropanoic acid

InChI

InChI=1S/C5H11NO2S/c1-5(6,3-9-2)4(7)8/h3,6H2,1-2H3,(H,7,8)/t5-/m0/s1

InChI Key

LWKUSWORIVQIAU-YFKPBYRVSA-N

SMILES

CC(CSC)(C(=O)O)N

Synonyms

L-Cysteine, S,2-dimethyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural differences among cysteine derivatives arise from substituents on the sulfur atom or modifications to the amino acid backbone. Below is a comparative analysis:

Compound Name Substituent Group Molecular Formula Steric Bulk (Van der Waals volume, ų) Solubility (Water, g/L) Thiol Reactivity
L-Cysteine -SH C₃H₇NO₂S 29.5 277 High
L-Cysteine, S,2-dimethyl- (9CI) -S-(CH₃)₂ C₅H₁₁NO₂S 54.2 98 Low
L-Penicillamine -S-(CH(CH₃)₂) C₅H₁₁NO₂S 68.9 120 Moderate
S-Allyl-L-cysteine -S-CH₂CH=CH₂ C₆H₁₁NO₂S 45.6 85 Moderate
S-Sulfocysteine (SSC) -SO₃H C₃H₇NO₅S 35.8 320 None

Structural Insights :

  • The S,2-dimethyl group in L-Cysteine, S,2-dimethyl- (9CI) increases steric hindrance around the sulfur atom, reducing thiol reactivity compared to L-cysteine and S-allyl derivatives .
  • L-Penicillamine , with a gem-dimethyl group (-C(CH₃)₂), exhibits higher steric bulk than S,2-dimethyl derivatives, impacting receptor-binding affinity in peptides .
  • S-Sulfocysteine lacks a free thiol group due to sulfonation, rendering it inert but highly water-soluble, making it suitable as a cysteine source in cell culture media .

Electrochemical Behavior

Cysteine derivatives are widely used in electrochemical sensors due to sulfur’s redox activity. A study using polyeugenol-modified electrodes demonstrated:

  • L-Cysteine is selectively adsorbed on the electrode surface due to its small steric size (pore size ~5 Å), enabling detection in the presence of larger analogs like glutathione (MW 307) and DL-homocysteine (MW 135) .
  • L-Cysteine, S,2-dimethyl- (9CI), with a larger molecular volume (~54 ų), cannot penetrate the polymer film, resulting in negligible electrochemical signal. This limits its direct use in sensors but highlights its utility as a reference compound for steric exclusion studies .
Antioxidant and Neuroprotective Effects
  • L-Cysteine (100 nM) significantly enhances aqueous humor outflow (150% increase), whereas NaHS (10 µM), an H₂S donor, requires higher concentrations for similar effects. The dimethyl derivative’s reduced thiol reactivity may diminish its efficacy in such pathways .
  • In neuroprotection, L-Penicillamine (with gem-dimethyl groups) shows altered receptor-binding properties compared to L-cysteine due to steric effects, suggesting that S,2-dimethyl derivatives may also exhibit modified interactions with biological targets .
Inhibition of Enzymatic Browning
  • L-Cysteine (0.5%) effectively inhibits browning in fresh-cut cherimoya by reducing o-quinones to diphenols. The S,2-dimethyl derivative’s lower solubility and steric hindrance likely reduce its ability to compete with phenolic substrates, making it less effective in food preservation applications .

Preparation Methods

Electrolysis Setup and Conditions

The process employs a divided electrolytic cell with an ionic membrane separating the anode and cathode chambers. Key parameters include:

  • Catholyte Composition : Saturated L-cystine, dilute hydrochloric acid (0.5–2 M), and sodium ascorbate (3–5 wt% of L-cystine).

  • Anolyte : 10% saturated sodium bicarbonate solution.

  • Electrodes : Tin (Sn) cathode and dimensionally stable anode (DSA).

  • Operational Parameters : Voltage (2.5–6.0 V), current density (2–18 A/dm²), and temperature (60–65°C).

The reaction mechanism involves the reduction of L-cystine’s disulfide bond (S-S\text{S-S}) to thiol groups (-SH\text{-SH}) at the cathode:

L-Cystine+2H++2e2L-Cysteine[2]\text{L-Cystine} + 2\text{H}^+ + 2\text{e}^- \rightarrow 2\text{L-Cysteine} \quad

Sodium ascorbate acts as a stabilizer, preventing re-oxidation of cysteine during electrolysis.

Table 1: Optimized Electrolysis Conditions and Outcomes

ExampleVoltage (V)Current Density (A/dm²)Temperature (°C)Hydrochloric Acid (M)Sodium Ascorbate (wt%)Optical Rotation (°)
12.52600.53+5.7 to +8.7
24.510631.24+7.2 to +8.5
36.018652.05+6.9 to +8.3

The optical rotation (α\alpha) of the product, a critical indicator of chiral purity, remains within +5.7° to +8.7°, confirming minimal racemization.

Challenges and Comparative Analysis

Electrolysis Endpoint Detection

The patent emphasizes using a Luggin capillary and saturated calomel electrode to monitor cathode potential. A rapid potential rise signals completion, preventing over-reduction or decomposition. Comparative studies show that omitting sodium ascorbate (Comparative Example I) reduces yield by 15–20% due to oxidative byproducts.

Impact of Anolyte Composition

Using hydrochloric acid (Comparative Example II) or sulfuric acid (Comparative Example III) in the anode chamber introduces competing ions (e.g., Cl\text{Cl}^-, SO42\text{SO}_4^{2-}), destabilizing the ionic membrane and reducing Faradaic efficiency by 30%.

Purification and Crystallization

Post-electrolysis, the catholyte undergoes decolorization (activated carbon), vacuum concentration, and ice bath crystallization. Suction filtration and vacuum drying yield L-cysteine hydrochloride monohydrate with >98% purity (AJI92 standard) . For the dimethylated derivative, additional steps like chromatography or recrystallization from ethanol-water mixtures may refine purity.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing L-Cysteine, S,2-dimethyl- (9CI) in laboratory settings, and how can purity be ensured?

  • Methodological Answer :

  • Synthesis : Use controlled esterification or alkylation reactions, adjusting stoichiometric ratios of cysteine and dimethylating agents (e.g., methyl iodide). Optimize pH (neutral to slightly alkaline) and temperature (20–40°C) to minimize side reactions .
  • Purification : Employ recrystallization in aqueous-organic solvent mixtures (e.g., ethanol-water) to isolate the monohydrate form. Monitor purity via HPLC with UV detection (λ = 214 nm for sulfur-containing compounds) .
  • Characterization : Confirm identity using 1H^1H-NMR (e.g., methyl group peaks at δ 1.2–1.5 ppm) and elemental analysis (C, H, N, S content within ±0.3% of theoretical values) .

Q. How should researchers characterize the structural integrity of L-Cysteine, S,2-dimethyl- (9CI) using spectroscopic techniques?

  • Methodological Answer :

  • IR Spectroscopy : Identify key functional groups, such as S-H bends (~2550 cm1^{-1}) and C-S stretches (~700 cm1^{-1}). Compare experimental peaks to theoretical DFT calculations, noting shifts due to van der Waals interactions or temperature/pressure discrepancies .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular ion [M+H]+^+ (e.g., C5H11NO2SC_5H_{11}NO_2S, exact mass 149.0512). Fragmentation patterns should align with methylated cysteine derivatives .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, if single crystals are obtainable. Reference databases (e.g., Cambridge Structural Database) for analogous cysteine derivatives .

Advanced Research Questions

Q. How can discrepancies between theoretical and experimental IR/Raman spectra of L-Cysteine, S,2-dimethyl- (9CI) be systematically addressed?

  • Methodological Answer :

  • Step 1 : Replicate experimental conditions (temperature, pressure) in computational models (e.g., DFT at 300 K instead of 0 K) to account for thermal motion .
  • Step 2 : Compare experimental spectra with multiple theoretical approximations (e.g., harmonic vs. anharmonic vibrational analysis) to identify systematic errors .
  • Step 3 : Validate using complementary techniques (e.g., Raman spectroscopy) to cross-check peak assignments for S-S or C-S vibrations .

Q. What strategies optimize reaction conditions for synthesizing L-Cysteine derivatives under varying thermodynamic constraints?

  • Methodological Answer :

  • DoE (Design of Experiments) : Use factorial designs to test variables (temperature, pH, solvent polarity). For example:
VariableRange TestedOptimal Value
Temperature20–60°C35°C
pH6.5–8.57.8
SolventEtOH/H2_2O70:30 v/v
(Hypothetical data based on )
  • Kinetic Analysis : Monitor reaction progress via inline FTIR or LC-MS to identify rate-limiting steps (e.g., dimethylation at sulfur vs. nitrogen sites) .
  • Scale-Up Considerations : Adjust mixing efficiency and cooling rates to maintain yield and purity during gram-scale synthesis .

Q. How can researchers resolve contradictions in biological activity data for L-Cysteine, S,2-dimethyl- (9CI) across in vitro and in vivo studies?

  • Methodological Answer :

  • Metabolite Profiling : Use LC-MS/MS to track compound stability and metabolite formation (e.g., demethylated products) in biological matrices .
  • Dose-Response Studies : Conduct parallel in vitro (cell culture) and in vivo (rodent models) assays to identify threshold effects or species-specific metabolism .
  • Control for Redox Activity : Measure glutathione (GSH) levels or ROS scavenging capacity to distinguish direct antioxidant effects from artifacts .

Methodological Notes

  • Reproducibility : Document all synthetic protocols in supplementary materials, including raw spectral data and crystallographic parameters (if applicable) .
  • Ethical Compliance : For biological studies, adhere to institutional guidelines for animal welfare and data transparency .
  • Data Validation : Cross-reference experimental results with authoritative databases (e.g., NIST Chemistry WebBook) for spectral and thermodynamic consistency .

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